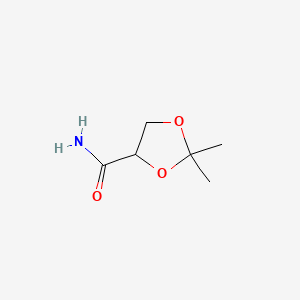
2,2-Dimethyl-1,3-dioxolane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,3-dioxolane-4-carboxamide is an organic compound with the molecular formula C6H11NO3 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with an amine. The carboxylic acid can be prepared by the acetalization of acetone with ethylene glycol, followed by oxidation to introduce the carboxyl group . The reaction is usually carried out under acidic conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,3-dioxolane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
2,2-Dimethyl-1,3-dioxolane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
2,2-Dimethyl-1,3-dioxolane-4-carboxamide is unique due to its specific functional group (carboxamide) and the stability provided by the dioxolane ring. This combination of features makes it particularly useful in applications requiring stability and reactivity under specific conditions .
特性
IUPAC Name |
2,2-dimethyl-1,3-dioxolane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSXIPNJMSKQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
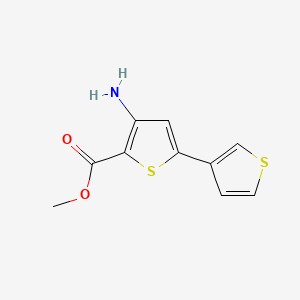
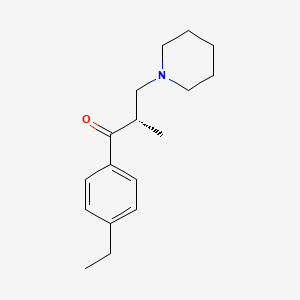
![(2E)-2-[(2R,5R)-2-Methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B575423.png)

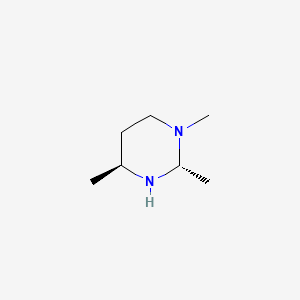
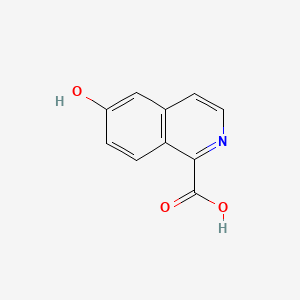
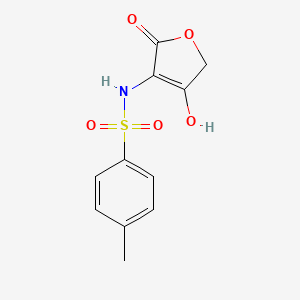
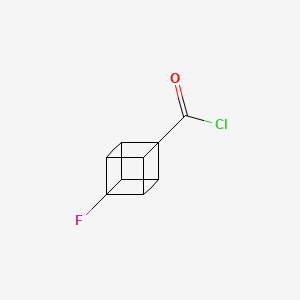
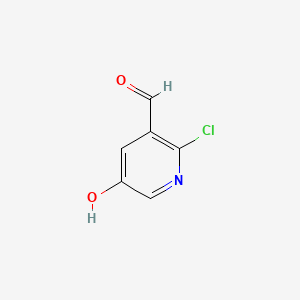
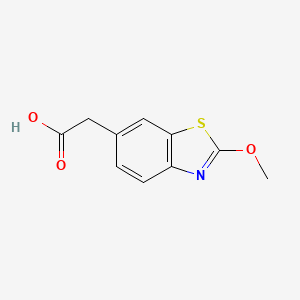
![{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester](/img/structure/B575442.png)
